molecular formula C12H14N4O B7515653 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide

1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide

Cat. No. B7515653
M. Wt: 230.27 g/mol
InChI Key: FTSGMFRKLOUVGA-UHFFFAOYSA-N
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Description

1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide, also known as MPYC, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. MPYC has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation in the field of drug discovery.

Mechanism of Action

The mechanism of action of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways. 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been shown to increase the levels of certain neurotransmitters, indicating its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide in lab experiments is its relatively low toxicity compared to other compounds. 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been found to be well-tolerated in animal studies, making it a promising candidate for further investigation. However, one limitation of using 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide is its limited solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several potential future directions for the investigation of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Further studies could investigate the efficacy of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide in animal models of arthritis and explore its mechanism of action. Another potential direction is the use of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide in cancer therapy. Future studies could investigate the anti-tumor activity of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide in various cancer types and explore its potential use in combination with other therapeutic agents. Additionally, further investigation into the neuroprotective effects of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide could lead to its use in the treatment of neurological disorders such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide involves the reaction of 1-methylpyrazole-4-carboxylic acid with 2-bromoethylpyridine. The resulting product is then treated with ammonium carbonate to yield 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide. This method has been reported in various research articles and has been found to be a reliable and efficient way to produce 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide.

Scientific Research Applications

1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been the subject of several scientific studies due to its potential use as a therapeutic agent. One study found that 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. Another study showed that 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has antitumor activity, indicating its potential use in cancer therapy. 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has also been found to have neuroprotective effects, making it a possible treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9(11-5-3-4-6-13-11)15-12(17)10-7-14-16(2)8-10/h3-9H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSGMFRKLOUVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide

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